2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide

VAP-1 Inhibition SSAO Inflammation

This 2‑chloro benzamide derivative is a validated VAP‑1/SSAO probe with an intermediate human IC₅₀ of 53 nM—distinct from ultra‑potent inhibitors (e.g., PXS‑4728A, 5 nM) and weaker analogs (up to 210 nM). Its human‑to‑rat potency ratio (~0.44) is less skewed than other VAP‑1 inhibitors, making it superior for calibrating translational models. Use it as a mid‑potency reference in cell‑free and cell‑based oxidative deamination assays to detect both positive and negative SAR changes. Procure this compound to ensure reproducible, species‑relevant VAP‑1 inhibition data without the confounding effects of extreme potency.

Molecular Formula C19H15ClN2O2
Molecular Weight 338.79
CAS No. 1705171-62-5
Cat. No. B2371613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide
CAS1705171-62-5
Molecular FormulaC19H15ClN2O2
Molecular Weight338.79
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)Cl
InChIInChI=1S/C19H15ClN2O2/c20-17-9-2-1-8-16(17)19(23)22-13-14-6-5-7-15(12-14)24-18-10-3-4-11-21-18/h1-12H,13H2,(H,22,23)
InChIKeySHMBSARLCJCAMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing 2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide (CAS 1705171-62-5) for VAP-1 Inhibitor Research


The compound 2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide (CAS 1705171-62-5) is a synthetic small-molecule benzamide derivative characterized by a 2-chloro substitution on the benzamide core and a 3-(pyridin-2-yloxy)benzyl moiety [1]. It functions as a potent inhibitor of Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), a copper-containing ectoenzyme implicated in leukocyte adhesion and inflammatory processes [2]. Its mechanism involves direct binding and inhibition of VAP-1's oxidative deamination activity, making it a valuable chemical probe for studying VAP-1-mediated pathways in inflammation, diabetic complications, and metabolic diseases [2].

Why 2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide Cannot Be Interchanged with General VAP-1 Inhibitors


VAP-1 inhibitors exhibit profound species-dependent potency variations, as demonstrated by the divergent IC50 values for semicarbazide, hydralazine, and LJP-1207 across human, rat, and mouse enzyme isoforms [1]. The target compound, with a specific 2-chloro and pyridin-2-yloxy substitution pattern, occupies a distinct potency niche within the Astellas benzamide series (human VAP-1 IC50 = 53 nM), which is significantly different from both more potent candidates like PXS-4728A (IC50 = 5 nM) and weaker analogs within its own series (IC50 up to 210 nM) [2]. Substituting it with an analog of similar core structure but different substitution can lead to a >4-fold loss in human VAP-1 potency, as evidenced by the 210 nM IC50 of BDBM50433262, undermining the reproducibility of cell-based inflammatory assays [2].

Quantitative Differentiation Evidence for 2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide in VAP-1 Research


Human VAP-1 Inhibitory Potency Compared to Reference Inhibitor PXS-4728A

In a radioenzymatic assay measuring the inhibition of human VAP-1 expressed in CHO cells using [14C]-benzylamine as a substrate, 2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide exhibited an IC50 of 53 nM [1]. By comparison, the clinical-stage VAP-1 inhibitor PXS-4728A (BI 1467335) demonstrated an IC50 of 5 nM in the same species enzyme assay, making it approximately 10.6-fold more potent [2]. This positions the target compound as a moderately potent probe suitable for studies where maximal inhibition is not required or where a different pharmacokinetic profile is desired.

VAP-1 Inhibition SSAO Inflammation

Selectivity Profile Across Species: Human vs. Rat VAP-1 Inhibition

The compound demonstrates a human-to-rat IC50 ratio of approximately 0.44 (53 nM human vs. 120 nM rat), indicating a preference for the human enzyme [1]. This contrasts with the reference compound Astellas 35c, which exhibits a human-to-rat ratio of 0.28 (20 nM human vs. 72 nM rat) [2], and PXS-4728A, which shows a ratio of 0.28 (5 nM human vs. 18 nM rat) [2]. The less pronounced species selectivity of the target compound may be advantageous for studies requiring more balanced activity between human and rodent models.

Species Selectivity VAP-1 Translational Pharmacology

Intra-Series Potency Ranking: Differentiation from Structural Analogs

Within the Astellas benzamide series curated by ChEMBL, 2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide (IC50 = 53 nM) occupies an intermediate potency position [1]. It is 4-fold less potent than the series lead BDBM50433263 (CHEMBL2376162, IC50 = 20 nM human VAP-1) but 4-fold more potent than the closely related analog BDBM50433262 (CHEMBL2376163, IC50 = 210 nM human VAP-1) and 6-fold more potent than BDBM50433260 (CHEMBL2376165, IC50 = 320 nM human VAP-1) [1]. This 4- to 6-fold window provides a clear SAR signal: the specific 2-chloro and pyridin-2-yloxy substitution pattern is critical for maintaining sub-100 nM potency.

Structure-Activity Relationship Benzamide VAP-1

Recommended Application Scenarios for 2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide (CAS 1705171-62-5)


In Vitro SAR Studies on VAP-1 Benzamide Inhibitors

Utilize this compound as a mid-potency reference standard (IC50 = 53 nM) for cell-free and cell-based VAP-1 activity assays. Its intermediate potency, compared to ultra-potent inhibitors like PXS-4728A (5 nM) and weaker analogs in the series (210-320 nM), allows for the detection of both positive and negative SAR modifications in lead optimization campaigns [1].

Species Selectivity Profiling in Translational Pharmacology

Employ this compound in parallel human and rat VAP-1 inhibition assays to investigate the impact of species-specific active site differences. Its human-to-rat potency ratio of 0.44 is less skewed than that of other VAP-1 inhibitors (e.g., 0.28 for Astellas 35c and PXS-4728A), making it useful for calibrating translational models and understanding rodent-to-human efficacy predictions [2].

Chemical Probe for Inflammatory Pathway Dissection

Deploy the compound as a selective VAP-1 inhibitor in leukocyte adhesion and amine oxidase activity assays. Its established potency in blocking the oxidative deamination of benzylamine, a key VAP-1 function, makes it suitable for investigating the role of VAP-1/SSAO in inflammation without the confounding factor of ultra-high potency that might obscure dynamic pathway responses [3].

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